
2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione, also known as DBM, is a synthetic compound that has been widely used in scientific research due to its unique properties. DBM belongs to the class of cyclohexanediones, which are known for their ability to bind to metal ions and form chelates. In
Aplicaciones Científicas De Investigación
2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione has been widely used in scientific research due to its ability to form chelates with metal ions. This property has made it useful in various applications such as metal ion detection, catalysis, and metal ion extraction. This compound has also been studied for its potential therapeutic applications, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Mecanismo De Acción
2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione forms chelates with metal ions, which can affect various cellular processes. For example, this compound has been shown to inhibit the activity of metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can lead to anti-inflammatory and anti-tumor effects. This compound has also been shown to activate the Nrf2-Keap1 signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of metalloproteinases, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation, inhibit tumor growth, and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione has several advantages for lab experiments, including its ability to form stable chelates with metal ions, its low toxicity, and its ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its tendency to form aggregates in solution.
Direcciones Futuras
There are several future directions for 2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione research. One area of interest is the development of this compound-based metal ion sensors for environmental monitoring and biomedical applications. Another area of interest is the investigation of the therapeutic potential of this compound in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Finally, the development of new synthesis methods for this compound and its derivatives could lead to new applications and improved properties.
Métodos De Síntesis
2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multi-step process starting from 2,4-pentanedione. The first step involves the reaction of 2,4-pentanedione with benzoyl chloride in the presence of a base to form 2-benzoyl-4,6-dimethyl-1,3-cyclohexanedione. This intermediate is then chlorinated using thionyl chloride to yield this compound. The overall yield of this synthesis method is around 50%.
Propiedades
IUPAC Name |
2-benzoyl-4,6-dichloro-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c1-15(2)13(16)11(19)9(12(20)14(15)17)10(18)8-6-4-3-5-7-8/h3-7,9,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZERTSNECSBYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)C(C(=O)C1Cl)C(=O)C2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

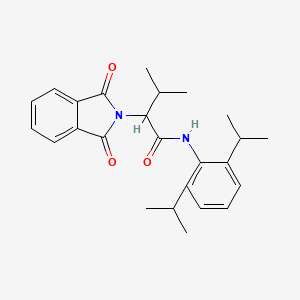
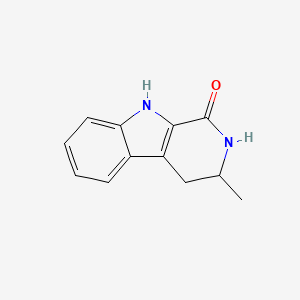
![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5139927.png)
![2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5139934.png)
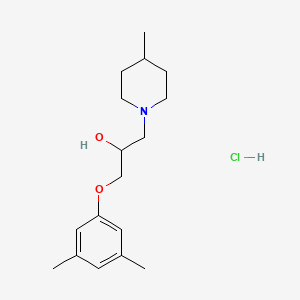
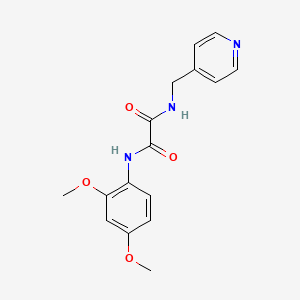
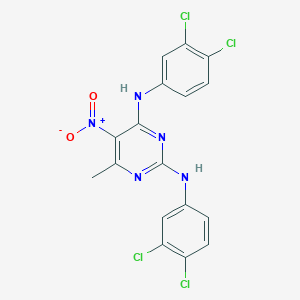
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5139948.png)
![N-{4-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B5139958.png)
![N-allyl-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139962.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139977.png)
![2-fluoro-N-{2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5140006.png)
![N-[1-(3-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5140012.png)